molecular formula C35H55N9O12S B11830298 1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate

1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate

Cat. No.: B11830298
M. Wt: 825.9 g/mol
InChI Key: PTNZFIYMARMNDM-CQIHFZOUSA-N
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Description

1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate is a useful research compound. Its molecular formula is C35H55N9O12S and its molecular weight is 825.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate is a complex organic molecule with potential biological activity. This article reviews its biological properties based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C34H50N6O7S
  • Molecular Weight : 654.87 g/mol

The compound features multiple functional groups that may contribute to its biological activity, including carbamate and azide functionalities which are known to influence pharmacological properties.

Research indicates that the compound exhibits activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For example, its interaction with PPAR (Peroxisome Proliferator-Activated Receptors) suggests a role in regulating lipid metabolism and glucose homeostasis.
  • Cell Signaling Modulation : The compound may modulate signaling pathways related to inflammation and cell proliferation.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • PPAR Modulation : The compound has been identified as a dual modulator of PPARγ and PPARδ. It enhances adiponectin secretion from human bone marrow mesenchymal stem cells (hBM-MSCs), which is crucial for metabolic regulation .
    CompoundPPARγ ActivityPPARδ ActivityAdiponectin Secretion
    1Partial AgonistAntagonistSignificant Increase
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through the activation of specific apoptotic pathways.

Toxicology and Safety

Toxicological assessments indicate that while the compound shows promising biological activity, it also requires careful evaluation due to potential hepatotoxicity associated with similar compounds in its class . Long-term studies are necessary to fully understand the safety profile.

Case Studies

A notable case study involved the administration of the compound in a controlled environment where its effects on metabolic parameters were monitored. The results indicated:

  • Improved insulin sensitivity.
  • Decreased levels of triglycerides and cholesterol.

These findings suggest that the compound could be beneficial in treating metabolic disorders such as type 2 diabetes.

Properties

Molecular Formula

C35H55N9O12S

Molecular Weight

825.9 g/mol

IUPAC Name

1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate

InChI

InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m1/s1

InChI Key

PTNZFIYMARMNDM-CQIHFZOUSA-N

Isomeric SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-]

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-]

Origin of Product

United States

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